molecular formula ClHO4 B100074 Perchloric (2H)acid CAS No. 19029-50-6

Perchloric (2H)acid

Cat. No. B100074
CAS RN: 19029-50-6
M. Wt: 101.46 g/mol
InChI Key: VLTRZXGMWDSKGL-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perchloric acid is a strong acid that, in its pure form, is a colorless liquid. It is a powerful oxidizer when hot but can behave as a non-oxidizing acid at lower temperatures. The studies of its hydrates, such as perchloric acid dihydrate (HClO4·2H2O), reveal interesting hydrogen bonding characteristics and molecular structures .

Synthesis Analysis

Perchloric acid can be synthesized through various methods, including the reaction of perchlorate salts with strong acids or the electrolytic oxidation of chlorine. However, the provided papers do not detail the synthesis of perchloric acid itself but rather focus on its interactions and applications in different chemical contexts .

Molecular Structure Analysis

The molecular structure of perchloric acid dihydrate has been determined using single-crystal X-ray diffraction. The water molecules in the dihydrate form are bonded into pairs by a very short hydrogen bond, creating H5O2+ ions. These ions are then hydrogen bonded to ClO4− ions, forming layers held together by van der Waals forces . Spectroscopic studies further confirm the existence of H5O2+ ions and suggest a centrosymmetric H2O-H-OH2 structure for the ion .

Chemical Reactions Analysis

Perchloric acid is known for its catalytic properties in various chemical reactions. It has been used as a catalyst for acetal/ketal formation and deprotection to aldehydes/ketones , Michael addition of thiols to electron-deficient alkenes , and the synthesis of 14-aryl or alkyl-14-H-dibenzo[a,j]xanthenes . Additionally, perchloric acid can facilitate the opening of epoxide rings by amines, which is useful in the synthesis of compounds like propranolol and naftopidil .

Physical and Chemical Properties Analysis

Perchloric acid's physical properties, such as its crystalline structure and hydrogen bonding, have been extensively studied. The hydrogen bonding in its hydrates plays a significant role in the stability and structure of the compounds. Bond-valence analysis shows that normal hydrogen bonds account for about half of the bonding of the perchlorate ion, with additional weak interactions contributing to the rest . The interaction of perchloric acid with other compounds, such as nicotinic acid, leads to the formation of structures where hydrogen bonds create two-dimensional layers .

Scientific Research Applications

Environmental Management and Contamination

Perchloric acid (ClO4−) contamination poses significant risks to drinking water supplies, particularly in the US. It is primarily associated with defense and aerospace industries due to its use in rocket and missile propulsion. The unique challenges of treating perchlorate contamination in water supplies are highlighted, emphasizing the difficulty due to its physical and chemical properties. Current research focuses on developing effective treatment technologies and practical guidelines for managing this risk (Urbansky & Schock, 1999).

Analytical Chemistry

Perchloric acid is frequently used in preparing samples for metabolite measurement in blood and other body fluids. Its interference in enzymatic-fluorimetric-continuous-flow assay methods, particularly in measuring glucose, lactate, pyruvate, alanine, glycerol, and 3-hydroxybutyrate, has been studied. The research indicates the need for careful handling of perchloric acid in analytical processes due to its potential to affect the measurements of these metabolites (Stappenbeck, Hodson, & Skillen, 1986).

Trace-Element Analysis in Plant Material

Perchloric acid is commonly used in digesting plant material for trace-element analysis. However, alternative methods are being explored due to the safety concerns associated with perchloric acid, which is a strong oxidizing agent. Research compares various digestion procedures that do not require perchloric acid, offering safer alternatives for multi-element analysis in plant tissues (Knight, 1980).

Environmental Contamination and Toxicology

Perchlorate anion (ClO4−), found in drinking water, is primarily due to releases by defense contractors and military operations. Its persistence in the environment and impact on thyroid gland functions due to its ability to replace iodide are significant concerns. Research is ongoing to understand its environmental occurrence, toxicity, analytical chemistry, and remediation approaches (Urbansky, 2002).

Laboratory Safety and Use

Perchloric acid's use in laboratories, especially involving hot perchloric acid in hoods, raises safety concerns due to the potential formation of explosive salts. Research in this area focuses on identifying contaminated hoods and systems, establishing evaluation procedures, and implementing safety measures for handling perchloric acid in laboratory settings (Phillips et al., 1994).

Industrial and Chemical Processes

Perchloric acid and its salts have various industrial applications, such as in propellants, explosives, pyrotechnics, and batteries. The synthesis and reactivity of covalent organic perchlorates are of particular interest due to their unique properties. Research in this field covers the synthesis methods and the properties of these compounds (Zefirov, Zhdankin, & Koz'min, 1988).

Safety And Hazards

Perchloric acid is an incredibly strong inorganic acid that poses many hazards. It is corrosive and explosive under certain conditions. Concentrations in water at room temperature under 72% have oxidative and corrosive properties similar to other mineral acids . Ingestion, inhalation, or contact with skin and eyes can cause severe burns .

Future Directions

While the utility of perchloric acid is undeniable, its corrosive and explosive nature requires careful handling. It’s advisable to use personal protective equipment (PPE) when working with this substance. Furthermore, it should be stored in cool, dry, and well-ventilated areas to minimize the risk of exposure . Additional studies are underway both in laboratory animals and in the field to establish a safe level for perchlorate in water .

properties

IUPAC Name

deuterio perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRZXGMWDSKGL-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClHO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172512
Record name Perchloric (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Perchloric acid-d
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13661
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Perchloric (2H)acid

CAS RN

19029-50-6
Record name Perchloric acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19029-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perchloric (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019029506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perchloric (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perchloric (2H)acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perchloric (2H)acid
Reactant of Route 2
Perchloric (2H)acid

Citations

For This Compound
2
Citations
S Seo, A Uomori, K Takeda - The Journal of Organic Chemistry, 1986 - ACS Publications
(25R)-3/8-Acetoxy-5a-[5, 6, 22-2 3H3] furostan-26-al (9) has been prepared by hydrogenation of diosgenin acetate under hydrogen gas in deuterated ethanol-ethyl acetate, containing a …
Number of citations: 16 pubs.acs.org
KА Zaripova, SP Belova, BS Shenkman… - Journal of Evolutionary …, 2022 - Springer
Skeletal muscle atrophy during their unloading is due to a decrease in protein synthesis and an increase in proteolysis. The accumulation of ATP in muscle during unloading, detected …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.